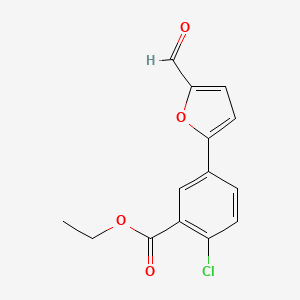

Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate and related compounds has been explored in various studies. For instance, a hypolipidemic agent, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was synthesized and evaluated for its activity in reducing serum cholesterol and triglyceride levels. This compound was found to be significantly active, especially in hereditary hyperlipidemic rats . Another study focused on the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, which was characterized by X-ray single-crystal diffraction analysis, revealing a six-membered ring with a boat conformation and the presence of intra- and intermolecular hydrogen bonds . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and characterized, with the compound existing as the enamine tautomer in the solid state . Lastly, the synthesis of methyl 5-acetyl-2-furoate was achieved through a multi-step process starting from ethyl 2-furoate, highlighting the versatility of furan derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. The crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was determined to have a boat conformation for the six-membered ring, with specific bond distances indicating the presence of double bonds . For ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, the solid-state structure was confirmed to be the enamine tautomer, with the Z configuration of the cyano group cis to the 4-chlorophenyl group .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. The presence of double bonds, cyano groups, and furan rings in these molecules suggests potential sites for further chemical reactions. For example, the hypolipidemic agent synthesized in one study showed the ability to inhibit platelet aggregation, which is a chemical interaction of biological significance. The intra- and intermolecular hydrogen bonds observed in the crystal structure of another compound could affect its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The crystallographic data provided insights into the density and molecular packing of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate . The bifurcated hydrogen bond observed in ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate could influence its solubility and interaction with solvents. The synthesis process of methyl 5-acetyl-2-furoate also suggests that the physical properties of these compounds can be modified through chemical modifications, such as acetylation.

Applications De Recherche Scientifique

-

Furan Platform Chemicals

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the manufacture of fuels and plastics .

- Method : The process involves a switch from traditional resources such as crude oil to biomass, requiring the replacement of petroleum refineries with biorefineries .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Methyl-2-formyl Benzoate

- Field : Organic Synthesis

- Application : Methyl-2-formyl benzoate is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .

- Method : It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

- Results : It has antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic, and antiviral properties .

-

Furan Platform Chemicals

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the manufacture of fuels and plastics .

- Method : The process involves a switch from traditional resources such as crude oil to biomass, requiring the replacement of petroleum refineries with biorefineries .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Methyl-2-formyl Benzoate

- Field : Organic Synthesis

- Application : Methyl-2-formyl benzoate is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .

- Method : It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

- Results : It has antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic, and antiviral properties .

Safety And Hazards

Specific safety and hazard information for Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety measures.

Orientations Futures

The future directions of research and applications involving Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate are not specified in the available resources. Given its unique structure, it could be a subject of interest in various fields of research.

Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed and specific information, please refer to scientific literature or consult with a chemistry professional.

Propriétés

IUPAC Name |

ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-9(3-5-12(11)15)13-6-4-10(8-16)19-13/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTGQPLJEJKCDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395152 |

Source

|

| Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |

CAS RN |

752231-43-9 |

Source

|

| Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)